(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine
Description
(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This structure is substituted with a 6-methyl group on the thiazole ring and an (E)-configured ethylideneamine moiety bearing a methoxy group and a 2-methoxyphenylsulfanyl substituent.
Properties
IUPAC Name |
(E)-N-methoxy-2-(2-methoxyphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10-14(23-15-16-9-17-19(10)15)11(18-21-3)8-22-13-7-5-4-6-12(13)20-2/h4-7,9H,8H2,1-3H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUYDHUZOKIZNU-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOC)CSC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OC)/CSC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C15H16N4O2S2 and a molecular weight of 348.44 g/mol. Its structure features a methoxy group, a sulfanyl moiety, and a triazole-thiazole framework, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles often exhibit significant antimicrobial properties. The incorporation of the triazole-thiazole moiety in (E)-methoxy compound enhances its interaction with microbial targets. For instance:
- Antibacterial Activity : Studies have shown that compounds similar to (E)-methoxy exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structural characteristics suggest potential antifungal properties. Thiazole derivatives have been reported to inhibit fungal growth effectively .
Anticancer Activity
The triazole-thiazole framework is associated with anticancer properties. Research has highlighted that compounds bearing this structure can induce apoptosis in cancer cells and inhibit tumor growth:
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation and survival. For instance, certain derivatives have shown potential in inhibiting the growth of breast cancer cell lines with IC50 values lower than those of standard chemotherapeutics like cisplatin .
- Case Studies : In vitro studies demonstrated that related compounds significantly reduced the viability of various cancer cell lines, including MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney) cells .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to (E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine. The presence of the triazole and thiazole rings is significant as these structures are known to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing triazole moieties have been reported to inhibit tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound's sulfanyl group may enhance its antimicrobial efficacy. Research has shown that similar sulfonamide derivatives possess significant antibacterial and antifungal activities. The mechanism often involves interference with bacterial folate synthesis pathways, making these compounds valuable in developing new antimicrobial agents .
Anti-inflammatory Effects
In silico studies suggest that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This property makes it a candidate for further investigation as an anti-inflammatory agent in conditions such as arthritis or asthma .
Agricultural Applications
The potential use of this compound extends into agricultural sciences where it may serve as a pesticide or herbicide due to its bioactive properties. Compounds with similar structures have been utilized to develop effective pest control agents that target specific biochemical pathways in pests while minimizing harm to beneficial organisms .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Triazolo-Thiazole vs. Thiadiazole Derivatives
- Compound: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (). Key Differences: Replaces the triazolo-thiazole core with a 1,3,4-thiadiazole ring. Impact: Thiadiazoles are known for broad-spectrum bioactivity, including insecticidal and fungicidal effects . The triazolo-thiazole core in the target compound may offer improved electronic properties or binding specificity due to its fused heteroaromatic system.
(b) Simplified Triazolo-Thiazole Analog
- Compound : (E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine ().
- Key Differences : Lacks the 2-[(2-methoxyphenyl)sulfanyl] substituent.
- Impact : The absence of the sulfanyl-methoxyphenyl group reduces molecular weight (210.26 g/mol vs. 348.44 g/mol) and likely decreases lipophilicity. This simpler analog may serve as a precursor for synthesizing derivatives like the target compound.
Substituent Modifications
(a) Sulfanyl Group Positional Isomers
- Compound : (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine ().
- Key Differences : The methoxy group on the phenylsulfanyl substituent is at the 3-position instead of the 2-position.
- Impact : Steric and electronic effects differ: ortho-substitution (2-methoxy) may introduce greater steric hindrance, while para-substitution (4-methoxy) could enhance resonance stabilization.
(b) Methoxy vs. Allylsulfanyl Substituents
- Compound: (E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (). Key Differences: Features an allylsulfanyl group and a trimethoxyphenyl substituent.
Q & A
Q. Q1. What are the common synthetic routes for preparing (E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine?
Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly. For the triazolothiazole core, cyclization of thiosemicarbazides with α-haloketones under basic conditions is a standard approach . The ethylideneamine moiety can be introduced via Schiff base formation between an aldehyde and an amine, as demonstrated in similar triazole derivatives . Key intermediates like 2-methoxyphenylsulfanyl groups are synthesized using nucleophilic substitution with thiophenol derivatives . Purification often requires column chromatography, and yields depend on solvent polarity (e.g., ethanol or DMF) .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry, particularly the (E)-configuration of the methoxyimine group. The methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons from the 2-methoxyphenyl group show splitting patterns consistent with para-substitution .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, especially for distinguishing between isomeric triazolothiazole derivatives .
- IR Spectroscopy : Stretching frequencies for C=N (1600–1650 cm) and S–C (650–750 cm) confirm key functional groups .
Advanced Synthesis and Optimization
Q. Q3. How can reaction conditions be optimized to enhance regioselectivity in triazolothiazole formation?
Methodological Answer: Regioselectivity in triazolothiazole synthesis is influenced by:
- Base Selection : Potassium carbonate in ethanol promotes cyclization without side reactions, as seen in analogous thiadiazole syntheses .
- Temperature Control : Heating at 80–90°C minimizes byproducts like open-chain thioethers .
- DoE (Design of Experiments) : Statistical optimization (e.g., varying solvent polarity, catalyst loading) improves yield and purity. Flow-chemistry setups, as used in diazomethane syntheses, enable precise control over reaction parameters .
Q. Q4. What strategies resolve contradictions in spectral data, such as unexpected 1^11H NMR shifts?
Methodological Answer: Unexpected shifts may arise from dynamic effects (e.g., hindered rotation in the ethylideneamine group). Strategies include:
- Variable-Temperature NMR : To identify conformational equilibria.
- X-ray Crystallography : Definitive structural assignment, as applied to triazolopyrimidine analogs .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
Biological Activity and Mechanistic Studies
Q. Q5. What in vitro assays are suitable for evaluating the compound’s bioactivity?
Methodological Answer:
- Anticancer Screening : MTT assays using cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Triazolothiazoles often target tubulin polymerization, so immunofluorescence microscopy can confirm microtubule disruption .
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive/negative bacteria .
Q. Q6. How can computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, tubulin). The triazolothiazole core may bind ATP pockets via π-π stacking .
- MD Simulations : GROMACS simulations (100 ns) evaluate stability of ligand-protein complexes, focusing on hydrogen bonds with residues like Asp/Cys .
Stability and Contradictory Data Analysis
Q. Q7. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability : UV-Vis spectroscopy monitors degradation in buffers (pH 1–13). The sulfanyl group is prone to oxidation at pH > 10, requiring inert atmospheres (N) during storage .
- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds. Lyophilization is recommended for long-term storage .
Q. Q8. How to address contradictory reports on the compound’s biological activity across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in IC values may stem from differential expression of target proteins .
- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target interactions that explain varied outcomes .
Advanced Applications and Innovations
Q. Q9. Can AI-driven platforms like COMSOL Multiphysics optimize the compound’s synthesis?
Methodological Answer: Yes. AI integrates reaction kinetics data (e.g., Arrhenius parameters) with CFD (Computational Fluid Dynamics) to model continuous-flow systems. For example, Omura-Sharma-Swern oxidation parameters can be adapted for scaling up imine formation .
Q. Q10. What novel derivatives can be synthesized to improve pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
